1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Overview
Description
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H14N2O3. It is characterized by the presence of a pyridine ring attached to a piperidine ring through a carbonyl group.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions .
Biochemical Pathways
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Biochemical Analysis
Biochemical Properties
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression related to oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with carboxylic acids involves protonation and nucleophilic attack, which can alter enzyme activity and gene expression . These molecular interactions are critical for understanding the compound’s biochemical behavior and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, affecting their efficacy and safety . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that piperidine derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, studies on piperine, a related compound, have shown that different dosages can influence physiological responses, including immune function and neurogenesis . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. Piperidine derivatives are known to undergo various metabolic reactions, including demethylation, glucuronidation, and sulphation . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is vital for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the compound under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in drug discovery for their biological activities.
Piperidine derivatives: Similar to the compound , piperidine derivatives are widely used in pharmaceuticals and have significant pharmacological applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and piperidine rings, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWUONIXFUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585507 | |
Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-59-2 | |
Record name | 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67691-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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